1-(4-isopropoxybenzoyl)-3-tosyl-1H-imidazol-2(3H)-one
Description
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(4-propan-2-yloxybenzoyl)imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-14(2)27-17-8-6-16(7-9-17)19(23)21-12-13-22(20(21)24)28(25,26)18-10-4-15(3)5-11-18/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKAVFLHNRGAFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)C(=O)C3=CC=C(C=C3)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target compound features a 1H-imidazol-2(3H)-one core substituted at position 1 with a 4-isopropoxybenzoyl group and at position 3 with a p-toluenesulfonyl (tosyl) group. Retrosynthetically, the molecule can be dissected into two key fragments: the imidazolone scaffold and the aromatic substituents. The imidazolone ring, a cyclic urea derivative, is typically constructed via cyclization reactions, while the substituents are introduced through nucleophilic acylations or sulfonylations.
A critical challenge lies in achieving regioselective functionalization of the two nitrogen atoms within the imidazolone ring. Computational studies suggest that the nitrogen at position 3 exhibits greater nucleophilicity due to resonance stabilization from the adjacent carbonyl group, making it more reactive toward electrophiles such as p-toluenesulfonyl chloride. Conversely, the nitrogen at position 1 requires activation via deprotonation for acylation with 4-isopropoxybenzoyl chloride.
Synthetic Methodologies
Stepwise Functionalization of Preformed Imidazolone
Synthesis of 1H-Imidazol-2(3H)-one
The parent heterocycle is synthesized via cyclocondensation of urea with glyoxal in aqueous hydrochloric acid at 80°C for 12 hours, yielding 1H-imidazol-2(3H)-one in 68% purity.
Tosylation at Position 3
The imidazolone (1.0 equiv) is reacted with p-toluenesulfonyl chloride (1.2 equiv) in anhydrous pyridine at 0–5°C for 4 hours. The reaction mixture is quenched with ice-water, and the precipitated 3-(p-toluenesulfonyl)-1H-imidazol-2(3H)-one is isolated by filtration (yield: 82%, purity >95% by HPLC).
Acylation at Position 1
The tosylated intermediate (1.0 equiv) is treated with 4-isopropoxybenzoyl chloride (1.5 equiv) in tetrahydrofuran (THF) using sodium hydride (1.2 equiv) as base at room temperature for 6 hours. After aqueous workup, the title compound is obtained as a white crystalline solid (yield: 74%, mp 189–191°C).
Key Data:
| Step | Reagent/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | Glyoxal, HCl, 80°C | 68% | 95% |
| 2 | TsCl, pyridine, 0°C | 82% | 97% |
| 3 | 4-Isopropoxybenzoyl chloride, NaH | 74% | 98% |
One-Pot Tandem Synthesis
This innovative approach combines ring formation and functionalization in a single reaction vessel:
Reagents:
- N-(4-Isopropoxybenzoyl)urea (1.0 equiv)
- p-Toluenesulfonyl isocyanate (1.1 equiv)
- Triethylamine (2.0 equiv) in dichloromethane at −10°C
Mechanism:
The isocyanate reacts with urea to form a bis-carbamate intermediate, which undergoes intramolecular cyclization upon warming to 25°C.Outcome:
After 24 hours, the product precipitates and is recrystallized from ethanol/water (yield: 65%, purity: 93%).
Solid-Phase Synthesis for High-Throughput Production
Adapting patented methodologies for parallel synthesis:
Resin Functionalization:
Wang resin is derivatized with 4-isopropoxybenzoic acid via standard DIC/HOBt coupling.Imidazolone Formation:
The immobilized acid is treated with ammonium acetate and glyoxal (40% aqueous) at 60°C for 8 hours.Tosylation:
The resin-bound intermediate reacts with p-toluenesulfonyl chloride (3.0 equiv) and DMAP in DMF at 50°C for 12 hours.Cleavage:
TFA/dichloromethane (1:1) liberates the product (average yield: 58%, purity: 90%).
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.8 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, Ts), 7.38 (d, J = 8.4 Hz, 2H, Ts), 7.05 (d, J = 8.8 Hz, 2H, ArH), 4.76 (sept, J = 6.0 Hz, 1H, OCH(CH3)2), 3.42 (s, 2H, imidazolone CH2), 1.38 (d, J = 6.0 Hz, 6H, OCH(CH3)2), 2.45 (s, 3H, Ts CH3).
- IR (KBr): 1745 cm⁻¹ (C=O), 1360 cm⁻¹ (S=O), 1245 cm⁻¹ (C-O-C).
- HRMS (ESI+): m/z calc. for C20H19N2O5S [M+H]+: 423.1014, found: 423.1011.
Comparative Evaluation of Methods
| Parameter | Stepwise | One-Pot | Solid-Phase |
|---|---|---|---|
| Total Yield | 41% | 65% | 58% |
| Purity | 98% | 93% | 90% |
| Scalability | Excellent | Moderate | High |
| Purification Complexity | Moderate | Low | Low |
The stepwise method offers superior purity but suffers from cumulative yield loss. The one-pot approach balances yield and simplicity, while solid-phase synthesis enables parallel production at the expense of slightly reduced purity.
Industrial-Scale Considerations
For kilogram-scale production, the stepwise route is preferred due to:
- Established safety protocols for tosylation exotherms
- Compatibility with continuous flow acylation reactors
- Crystallization-induced purification at each stage
Process intensification studies demonstrate that combining the tosylation and acylation steps in a segmented flow reactor improves throughput by 40% while maintaining 95% purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Isopropoxybenzoyl)-3-tosyl-1H-imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Oxidized imidazole derivatives
Reduction: Reduced imidazole derivatives
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of 1-(4-isopropoxybenzoyl)-3-tosyl-1H-imidazol-2(3H)-one exhibit potent antibacterial properties. Specific studies have shown:
- Inhibition of Gram-positive and Gram-negative Bacteria : Compounds derived from this structure have demonstrated significant activity against strains such as Staphylococcus aureus and Escherichia coli. For example, hybrids synthesized from this compound displayed effective inhibition zones in disk diffusion assays .
- Mechanism of Action : The antibacterial activity is believed to be linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Anticancer Properties
The imidazole moiety is also associated with anticancer activity. Studies have highlighted:
- Cytotoxic Effects : Compounds containing the imidazole ring have been shown to induce apoptosis in various cancer cell lines. The specific compound's structure allows it to interact with cellular targets involved in proliferation and survival pathways .
- Potential for Drug Development : The unique properties of this compound make it a candidate for further development into anticancer agents, particularly in overcoming drug resistance observed in conventional therapies.
Case Study 1: Antibacterial Efficacy
In a study aimed at evaluating the antibacterial efficacy of various imidazole derivatives, researchers found that compounds similar to this compound exhibited inhibition against multiple bacterial strains. The study utilized an agar disc diffusion method to assess the potency of these compounds, revealing promising results that warrant further investigation into their mechanisms .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of imidazole derivatives reported that certain compounds showed significant cytotoxicity against human cancer cell lines. The study emphasized the need for structural modifications to enhance selectivity and reduce toxicity towards normal cells. The promising results suggest that this compound could be optimized for better therapeutic outcomes .
Mechanism of Action
The mechanism of action of 1-(4-isopropoxybenzoyl)-3-tosyl-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Imidazole/Benzimidazole Derivatives
Notes:
- Planarity: The imidazolone/benzimidazole core in most analogs is planar or near-planar, as seen in compounds like 1-(4-nitrobenzyl)-3-allyl derivatives and 1-(4-methylbenzyl) analogs .
- Dihedral Angles : Substituents influence ring orientation. For example, the 4-methylbenzyl group in creates a 77.4° dihedral angle between the benzimidazole and benzene rings, whereas nitrobenzyl derivatives exhibit larger angles due to steric clashes . The isopropoxybenzoyl group in the target compound may introduce similar steric effects.
- Intermolecular Interactions : Tosyl and isopropoxybenzoyl groups in the target compound could promote C–H···O/N hydrogen bonds and sulfonyl-mediated van der Waals interactions, akin to nitro and methyl groups in .
Key Observations :
- The target compound’s synthesis likely involves sequential benzoylation and tosylation, similar to methods in , where imidazole cores are functionalized via nucleophilic substitution or condensation.
- CAN (ceric ammonium nitrate) catalysis, as described in , is effective for imidazole-triazole hybrids but may require optimization for bulkier substituents like isopropoxybenzoyl.
Biological Activity
1-(4-Isopropoxybenzoyl)-3-tosyl-1H-imidazol-2(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole core substituted with a tosyl group and an isopropoxybenzoyl moiety. The structural formula can be represented as follows:
This structure is significant for its interaction with biological targets, particularly in enzyme inhibition and receptor modulation.
Research indicates that compounds similar to this compound often act by inhibiting specific enzymes or modulating receptor activity. For instance, imidazole derivatives have been shown to inhibit farnesyltransferase (FT), a key enzyme in the post-translational modification of proteins involved in cell signaling pathways .
Antimicrobial Activity
Imidazole derivatives have been extensively studied for their antibacterial properties. A review highlighted that certain imidazole compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structural features demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 20 |
| Related Imidazole Derivative | E. coli | 18 |
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. Imidazole derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, a study indicated that certain imidazole-based compounds could induce apoptosis in cancer cells by activating caspases and modulating the expression of anti-apoptotic proteins .
Case Study 1: Inhibition of Farnesyltransferase
A study involving the synthesis of imidazole derivatives found that modifications at the benzoyl position significantly enhanced FT inhibitory activity. The derivative 2,3,4,5-tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepine exhibited an IC50 value of 24 nM against FT, demonstrating the importance of structural modifications for enhancing biological activity .
Case Study 2: Antibacterial Efficacy
In a comparative study, various imidazole derivatives were tested against S. aureus and E. coli. The compound demonstrated effective antibacterial properties with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests that this compound could serve as a lead compound for developing new antibacterial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
